Synthetic Intermediate Utility: Pyraoxystrobin Fungicide Precursor Versus Non-Applicable Ortho-Cresol Analogs
2-Ethyl-6-methylphenol serves as a key starting material in the patented synthesis route for pyraoxystrobin, a strobilurin-class fungicide [1]. The compound's specific 2-ethyl,6-methyl substitution pattern is required for subsequent etherification with methyl 2-(2'-bromomethylphenyl)-2-methoxyiminoacetate to yield (E)-2-[2-((2-ethyl-6-methylphenoxy)methyl)phenyl]-2-(methoxyimino)-N-methylacetamide [1]. This specific substitution architecture is not available from alternative ortho-cresol derivatives such as 2-methylphenol (o-cresol), 2,6-dimethylphenol, or 4-chloro-2-methylphenol, which lack the requisite 2-ethyl group for this synthetic transformation [2].
| Evidence Dimension | Applicability as synthetic intermediate for pyraoxystrobin fungicide |
|---|---|
| Target Compound Data | Applicable — serves as phenol coupling partner in etherification step |
| Comparator Or Baseline | 2-Methylphenol (o-cresol, CAS 95-48-7): Not applicable — lacks 2-ethyl group; 2,6-Dimethylphenol (CAS 576-26-1): Not applicable — lacks 2-ethyl group |
| Quantified Difference | Structural exclusivity — only 2-ethyl-6-methylphenol among ortho-alkylphenol analogs possesses the exact substitution pattern required for this patented synthetic route |
| Conditions | Synthetic route to pyraoxystrobin as documented in Chinese patent and peer-reviewed literature |
Why This Matters
For procurement in agrochemical intermediate applications, substitution with generic ortho-cresol or 2,6-dimethylphenol is synthetically invalid for this fungicide synthesis route; only 2-ethyl-6-methylphenol provides the correct substitution architecture.
- [1] Li W, Liu C, et al. Synthesis and fungicidal activity of pyraoxystrobin derivatives. Chinese Journal of Pesticide Science. 2010;12(4):405-410. View Source
- [2] PubChem. 2-Methylphenol (o-Cresol) Compound Summary. National Center for Biotechnology Information. View Source
